molecular formula C17H23NO3 B1337443 Tert-butyl 4-benzoylpiperidine-1-carboxylate CAS No. 193217-39-9

Tert-butyl 4-benzoylpiperidine-1-carboxylate

Cat. No.: B1337443
CAS No.: 193217-39-9
M. Wt: 289.4 g/mol
InChI Key: ITLCXSHKUNNAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been highlighted as a crucial intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps starting from 4-methylpyridinium, showcasing the compound's pivotal role in developing potential therapeutic agents (Chen Xin-zhi, 2011).

Stereoselective Syntheses for Chemical Diversity

Research into stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives demonstrates the compound's versatility in creating a wide range of chemical entities. Such compounds have applications in synthesizing cis and trans isomers, contributing to diverse chemical libraries for further research and development (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, emphasizing its role in the pharmaceutical industry for creating effective cancer therapies (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Piperidine Derivatives as Synthons

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents affords promising synthons for the preparation of diverse piperidine derivatives. This showcases the compound's role in synthesizing a broad spectrum of molecules with potential biological activity (A. I. Moskalenko, V. Boev, 2014).

Corrosion Inhibition

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its anticorrosive activity on carbon steel in acidic environments. Electrochemical and surface characterization studies reveal its effective protection of metal surfaces, highlighting its potential application in industrial corrosion prevention (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

Safety and Hazards

The compound is considered hazardous and has associated safety warnings. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-benzoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCXSHKUNNAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445504
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193217-39-9
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.0 g, 29.4 mmol) in THF (25 mL) was added PhMgCl (8.0 g, 58.8 mmol) dropwise at 0° C. After stirring at rt for 2 h, the reaction was quenched with ammonium chloride solution and extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to afford tert-butyl 4-benzoylpiperidine-1-carboxylate (5 g, 59% yield) as a pale yellow solid which was used directly in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.